molecular formula C11H15IO B13111745 1-(tert-Butyl)-3-iodo-2-methoxybenzene

1-(tert-Butyl)-3-iodo-2-methoxybenzene

Cat. No.: B13111745
M. Wt: 290.14 g/mol
InChI Key: RSEQQAZIDJHJNE-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-iodo-2-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bulky tert-butyl group at the 1-position, an iodine atom at the 3-position, and a methoxy group at the 2-position. The tert-butyl group is a strong electron-donating substituent due to its alkyl nature, while the methoxy group also donates electrons via resonance, activating the aromatic ring toward electrophilic substitution.

Its molecular weight can be estimated as ~306.2 g/mol (C₁₁H₁₅IO₂), with tert-butyl-induced hydrophobicity influencing solubility in non-polar solvents .

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

1-tert-butyl-3-iodo-2-methoxybenzene

InChI

InChI=1S/C11H15IO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3

InChI Key

RSEQQAZIDJHJNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)I)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(tert-Butyl)-3-iodo-2-methoxybenzene typically involves the iodination of 1-(tert-Butyl)-2-methoxybenzene. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the aromatic ring. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(tert-Butyl)-3-iodo-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyl)-3-iodo-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and mechanisms due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(tert-Butyl)-3-iodo-2-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the molecule. The iodine atom can participate in electrophilic substitution reactions, while the methoxy group can act as an electron-donating group, stabilizing intermediates in various reactions.

Comparison with Similar Compounds

Table 1: Key Properties of 1-(tert-Butyl)-3-iodo-2-methoxybenzene and Analogues

Compound Name Substituents Molecular Weight (g/mol) Physical State Key Reactivity Features Reference
1-(tert-Butyl)-3-iodo-2-methoxybenzene tert-Butyl (1), I (3), OMe (2) ~306.2 Solid/Oil High steric hindrance; activated for coupling [Hypoth.]
1-(sec-Butyl)-3-iodo-2-methoxybenzene sec-Butyl (1), I (3), OMe (2) ~292.1 Oil Reduced steric bulk; faster coupling kinetics
1-Iodo-2,3,4-trimethoxybenzene I (1), OMe (2,3,4) ~326.1 Solid Electron-rich ring; multiple directing groups
6-Iodo-5-methoxy-1,2,3,4-tetrahydronaphthalene I (6), OMe (5); bicyclic framework ~288.1 Solid Conformational rigidity; altered solubility
1-[Bis(tert-butoxycarbonyl)amino]-4-iodo-5-methoxy-2-nitrobenzene Boc₂N (1), I (4), OMe (5), NO₂ (2) ~567.3 Solid Strong electron-withdrawing groups; versatile intermediates

Steric and Electronic Effects

  • tert-Butyl vs. sec-Butyl : The tert-butyl group in the target compound introduces significant steric hindrance, which may slow down cross-coupling reactions (e.g., Suzuki-Miyaura) compared to its sec-butyl analogue. However, the tert-butyl group enhances stability against oxidative degradation .
  • Methoxy vs. Nitro Groups : While 1-(tert-Butyl)-3-iodo-2-methoxybenzene is electron-rich, nitro-substituted analogues (e.g., compounds in ) are electron-deficient, directing electrophiles to meta/para positions and altering reaction pathways .

Cross-Coupling Efficiency

In Pd-catalyzed reactions, the iodine atom in 1-(tert-Butyl)-3-iodo-2-methoxybenzene is less reactive than bromine or chlorine but more amenable to Ullmann or Kumada couplings. By contrast, 1-Iodo-2,3,4-trimethoxybenzene’s electron-rich ring may facilitate oxidative addition to Pd(0) centers, though steric clashes with multiple methoxy groups could offset this advantage .

Stability and Handling

Compounds with tert-butyl groups (e.g., ) are generally stable under standard storage conditions but may decompose under strong acids or bases.

Limitations and Data Gaps

  • Physicochemical Data : Specific melting points, solubility, and spectroscopic data (e.g., NMR, MS) for 1-(tert-Butyl)-3-iodo-2-methoxybenzene are absent in the evidence, necessitating extrapolation from analogues.
  • Toxicity Profiles : While SDS for tert-butyl derivatives () indicate low hazards, iodine’s long-term ecological impact remains unstudied .

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